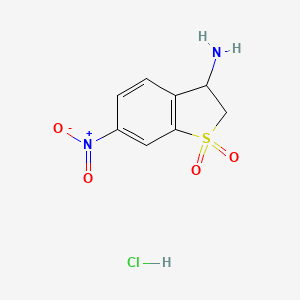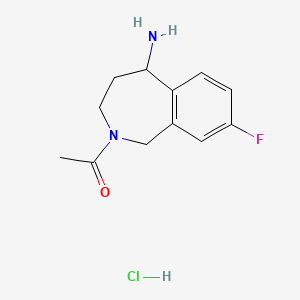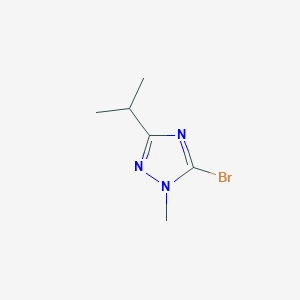![molecular formula C15H18N4O2Si B1378794 2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1461706-40-0](/img/structure/B1378794.png)
2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
Isoindoline-1,3-dione derivatives, commonly known as phthalimides, are an important group of medicinal substances . They are widespread structural motifs in a plethora of different natural products . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .
Synthesis Analysis
In one study, nine new 1H-isoindole-1,3(2H)-dione derivatives and five potential pharmacophores were obtained in good yield (47.24–92.91%) . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS .Molecular Structure Analysis
The structure of these compounds was confirmed by various methods of analysis such as FT-IR, HNMR, and MS . Based on the obtained results of ESI-MS, the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .Chemical Reactions Analysis
The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule .Scientific Research Applications
Synthesis and Structural Characterization
Recent studies have focused on developing synthetic pathways to create derivatives of 1H-isoindole-1,3(2H)-dione, which share structural similarities with the specified compound. For instance, novel 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones were synthesized in a multi-step process involving the reaction of substituted benzoyl chlorides with ammonium thiocyanate, followed by reaction with phthalimide and condensation with hydrazine hydrate. The structural confirmation of these compounds was achieved using spectral data and elemental analyses, highlighting their potential in various applications (Alimi et al., 2021).
Photophysical Properties
Another line of research has examined the photophysical properties of phthalimide derivatives, such as the study on a novel phthalimide derivative, TMPID, which incorporated an isoindole moiety. The solvatochromic behavior of TMPID was investigated in different solvents to analyze its dipole moments, with findings suggesting significant insights into the solute-solvent interactions and the chemical stability of the compound. Computational studies further supported these experimental observations, providing valuable information on the electronic structure and reactivity of such compounds (Akshaya et al., 2016).
Chemical Reactivity and Interactions
Furthermore, research has been conducted on the synthesis and characterization of triazole-based organosilicon compounds, exploring their electronic structures and reactivity. One study synthesized a series of triorgnosilicon compounds containing 1,2,3-triazole cores and characterized them using spectroscopic methods and DFT calculations. The study provided insights into the conjugate interactions within these molecules, which are crucial for understanding their potential applications in materials science and organic synthesis (Mousazadeh et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-(4-trimethylsilyltriazol-1-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2Si/c1-22(2,3)13-10-18(17-16-13)8-9-19-14(20)11-6-4-5-7-12(11)15(19)21/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLUVRNFUDKBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN(N=N1)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1378712.png)
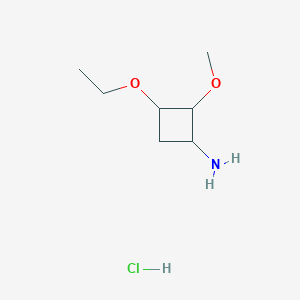
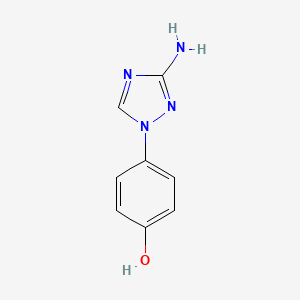
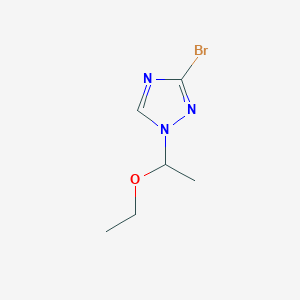
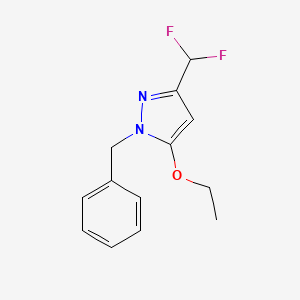
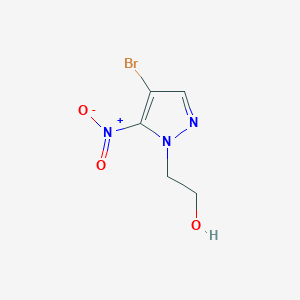
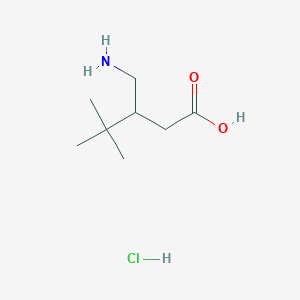
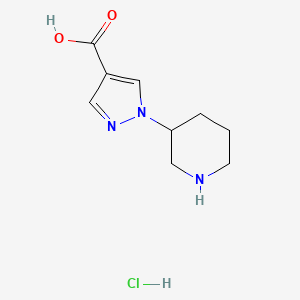
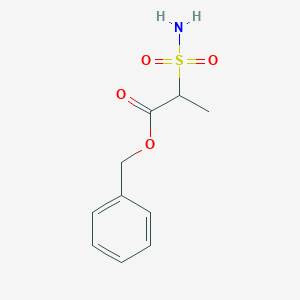
![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B1378726.png)
